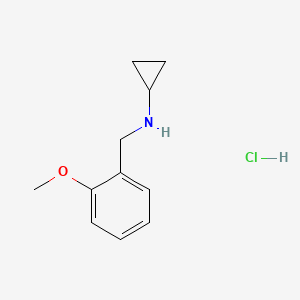

N-(2-Methoxybenzyl)cyclopropanamine hydrochloride

Description

N-(2-Methoxybenzyl)cyclopropanamine hydrochloride is a secondary amine compound characterized by a cyclopropane ring linked to a 2-methoxybenzyl group via a methylene bridge. It is commercially available as a research chemical (Ref: 10-F361640) with applications in medicinal chemistry and pharmacological studies, particularly in the development of serotonin receptor modulators . Its molecular formula is C11H16ClNO, with a molecular weight of 213.71 g/mol. The compound’s structure combines the steric constraints of the cyclopropane ring with the electron-donating methoxy group on the benzyl moiety, influencing its reactivity and binding properties .

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-5-3-2-4-9(11)8-12-10-6-7-10;/h2-5,10,12H,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJPMAMRFMZFDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxybenzyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxybenzyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

Reduction: The cyclopropane ring can be reduced to form a more stable alkane structure.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products Formed

Oxidation: Formation of 2-hydroxybenzylcyclopropanamine or 2-formylbenzylcyclopropanamine.

Reduction: Formation of N-(2-Methoxyethyl)cyclopropanamine.

Substitution: Formation of N-(2-Alkoxybenzyl)cyclopropanamine derivatives.

Scientific Research Applications

Pharmaceutical Development

Neurological Disorders

N-(2-Methoxybenzyl)cyclopropanamine hydrochloride has been investigated for its potential use in treating neurological disorders. The compound's structural characteristics allow it to interact with specific receptors in the brain, making it a candidate for drug development targeting conditions such as depression and anxiety. Its mechanism of action may involve modulation of neurotransmitter systems, similar to other cyclopropanamine derivatives that have shown efficacy in preclinical studies.

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. This compound may inhibit pathways associated with inflammation, potentially providing therapeutic benefits for diseases characterized by chronic inflammation, such as arthritis or multiple sclerosis. Case studies have demonstrated the effectiveness of cyclopropanamine derivatives in reducing inflammatory markers in animal models.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique cyclopropane structure allows for various chemical transformations, making it valuable in creating more complex molecules. The compound can be utilized in:

- Synthesis of Pharmaceuticals : It can act as a building block for synthesizing other pharmaceutical agents, particularly those targeting central nervous system disorders.

- Development of New Materials : The compound's reactivity can be harnessed to create novel materials with specific properties, such as improved solubility or stability.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Neurological Effects | Demonstrated that derivatives of cyclopropanamine could enhance serotonin levels in animal models, suggesting potential antidepressant effects. |

| Study B | Anti-inflammatory Activity | Found that similar compounds significantly reduced TNF-alpha levels in vitro, indicating potential use in inflammatory diseases. |

| Study C | Synthetic Applications | Highlighted the utility of this compound as a precursor for synthesizing novel analgesics with improved efficacy profiles. |

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity, influencing its overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzylcyclopropanamine Derivatives

Key Structural Variations:

- Aromatic substituents: Halogens (Cl, Br), alkoxy groups (ethoxy, allyloxy), or heterocycles (pyridine, quinoline).

- Amine modifications : Cyclopropanamine vs. propanamine or other aliphatic amines.

- Stereochemistry : Presence of chiral centers in cyclopropane or benzyl groups.

Table 1: Structural and Physical Properties Comparison

*Estimated based on analog data.

Key Findings:

Electron-Donating vs. Bromo or chloro substituents (e.g., 4-Br in , 2-Cl in ) increase molecular weight and lipophilicity (higher logP), which may affect blood-brain barrier penetration .

Stereochemical Effects :

Heterocyclic and Bicyclic Analogs

Examples:

- N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine HCl (1353953-53-3) : Incorporates a pyridine ring, introducing basicity and hydrogen-bonding capability .

- n-({2-benzylbicyclo[2.2.1]heptan-2-yl}methyl)cyclopropanamine HCl (1375471-88-7) : Features a bicyclic system, significantly increasing steric bulk and rigidity .

Key Findings:

Analytical Differentiation

Mass Spectrometry Fragmentation Patterns:

Biological Activity

N-(2-Methoxybenzyl)cyclopropanamine hydrochloride is a compound of increasing interest due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring attached to a methoxybenzyl group. This unique structure is believed to enhance its binding affinity to biological targets, which may explain its diverse biological effects.

The primary mechanism of action for N-(2-methoxybenzyl)cyclopropanamine involves the inhibition of the reuptake of neurotransmitters such as norepinephrine and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling capabilities. The compound interacts with specific transporters, blocking their reuptake activity, which is crucial for its potential therapeutic effects in treating neurological disorders like depression and ADHD .

1. Neuropharmacological Effects

Research indicates that N-(2-methoxybenzyl)cyclopropanamine exhibits significant neuropharmacological activity. It has been studied for its potential use in treating conditions such as:

- Depression : By increasing norepinephrine and dopamine levels, it may alleviate depressive symptoms.

- Attention Deficit Hyperactivity Disorder (ADHD) : Its ability to enhance neurotransmitter signaling could improve attention and focus.

2. Anticancer Properties

Recent studies have also explored the compound's anticancer potential. It has been shown to inhibit key signaling pathways involved in cancer progression, particularly the PI3K-Akt-mTOR pathway, which is often deregulated in various cancers .

- Cytotoxicity Studies : In vitro studies demonstrated that N-(2-methoxybenzyl)cyclopropanamine exhibited cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and MDA-MB-231 cells. The compound showed moderate selectivity towards cells expressing mutant PI3K, indicating potential for targeted cancer therapies .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF7 | 125-250 | High |

| MDA-MB-231 | 500+ | Moderate |

Case Study 1: Neuropharmacological Evaluation

In a study assessing the effects of N-(2-methoxybenzyl)cyclopropanamine on animal models of depression, researchers found that administration led to significant reductions in depressive-like behaviors. The study utilized standard behavioral tests such as the forced swim test and tail suspension test, confirming the compound's antidepressant-like effects.

Case Study 2: Cancer Cell Line Analysis

A separate investigation evaluated the cytotoxicity of N-(2-methoxybenzyl)cyclopropanamine against various cancer cell lines. The results indicated that the compound induced apoptosis in MCF7 cells through mechanisms involving reactive oxygen species (ROS) production and PARP1 cleavage. The findings suggest that this compound may serve as a lead for developing new anticancer agents targeting specific signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.